molecular formula C20H20N4Na2O12S3 B14536908 Benzenesulfonic acid, 4-(4-((2,5-dimethoxy-4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-, sodium salt CAS No. 62121-76-0

Benzenesulfonic acid, 4-(4-((2,5-dimethoxy-4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-, sodium salt

Cat. No.: B14536908
CAS No.: 62121-76-0
M. Wt: 650.6 g/mol
InChI Key: JDPMQBDNRSLOKS-UHFFFAOYSA-L
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Description

The compound Benzenesulfonic acid, 4-(4-((2,5-dimethoxy-4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-, sodium salt (CAS RN: 62121-75-9) is a complex azo dye derivative with a molecular formula of C₂₀H₂₂N₄O₁₁S₃·xNa. Its structure includes:

  • A benzenesulfonic acid backbone.
  • A 4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl group.
  • A diazenyl (azo) linker to a substituted phenyl ring containing dimethoxy, sulfooxyethyl sulfonyl, and methyl groups.

This compound’s InChIKey (VSHBSLFSLCQIQD-UHFFFAOYSA-N) highlights its stereochemical uniqueness. Azo dyes like this are widely used in textiles, food additives, and pharmaceuticals due to their vibrant colors and stability.

Properties

CAS No.

62121-76-0

Molecular Formula

C20H20N4Na2O12S3

Molecular Weight

650.6 g/mol

IUPAC Name

disodium;4-[4-[[2,5-dimethoxy-4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonate

InChI

InChI=1S/C20H22N4O12S3.2Na/c1-12-19(20(25)24(23-12)13-4-6-14(7-5-13)38(28,29)30)22-21-15-10-17(35-3)18(11-16(15)34-2)37(26,27)9-8-36-39(31,32)33;;/h4-7,10-11,19H,8-9H2,1-3H3,(H,28,29,30)(H,31,32,33);;/q;2*+1/p-2

InChI Key

JDPMQBDNRSLOKS-UHFFFAOYSA-L

Canonical SMILES

CC1=NN(C(=O)C1N=NC2=CC(=C(C=C2OC)S(=O)(=O)CCOS(=O)(=O)[O-])OC)C3=CC=C(C=C3)S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Diazotization and Azo Coupling: Formation of the Chromophore Backbone

The azo (-N=N-) linkage, central to the compound’s structure, is synthesized via diazotization of an aromatic amine followed by coupling with a phenolic or heterocyclic component.

Diazonium Salt Preparation

A primary aromatic amine, such as 2,5-dimethoxy-4-((2-(sulfooxy)ethyl)sulfonyl)aniline, is treated with nitrous acid (HNO₂) generated in situ from sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at 0–5°C. This forms a diazonium salt, stabilized under acidic conditions. For instance, 2-aminophenol derivatives react with NaNO₂/HCl to yield stable diazonium intermediates, as demonstrated in the synthesis of 4-(2-hydroxyphenylazo)-1-naphthol.

Azo Coupling with Benzenesulfonic Acid Derivatives

The diazonium salt undergoes electrophilic substitution with a benzenesulfonic acid derivative, typically under alkaline conditions (pH 8–10). Resorcinol or its analogs serve as coupling agents, with the hydroxyl groups activating the aromatic ring for azo bond formation. In a study by Irmuminova et al., resorcinol coupled with diazonium salts at 0–5°C to yield azo compounds with absorption maxima sensitive to solvent polarity.

Table 1: Reaction Conditions for Azo Coupling
Parameter Optimal Range Impact on Yield
Temperature 0–5°C Prevents decomposition
pH 8–10 (alkaline) Enhances coupling
Solvent Water/ethanol mixture Improves solubility
Reaction Time 2–4 hours Maximizes conversion

Pyrazole Ring Synthesis: Cyclization and Functionalization

The 4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl moiety is constructed via cyclization of hydrazide derivatives.

Hydrazide Alkylation and Cyclization

Hydrazides (e.g., acetylhydrazide) react with alkylating agents such as dimethyl sulfate in toluene at 70–90°C to form N-alkylated intermediates. Subsequent treatment with sodium ethoxide under carbon monoxide pressure (20 atm) induces cyclization, yielding the pyrazole core. For example, acethydrazide reacts with dimethyl sulfate to form acetyl methylhydrazine methyl sulfate, which cyclizes in the presence of sodium ethoxide.

Silylation and Halogenation

Silylation with trimethylchlorosilane or hexamethyldisilazane protects reactive hydroxyl groups during subsequent halogenation. Dichloroacetyl chloride or difluoroacetyl fluoride introduces halogen atoms at the pyrazole’s 4-position, critical for further sulfonation.

Table 2: Pyrazole Synthesis Parameters
Step Reagents/Conditions Yield (%)
Alkylation Dimethyl sulfate, 90°C 85–90
Cyclization NaOEt, CO, 70°C 75–80
Halogenation Dichloroacetyl chloride, 10–20°C 70–75

Sulfonation and Sulfonyloxy Group Introduction

The benzenesulfonic acid group and sulfooxyethylsulfonyl moiety are introduced via sulfonation and nucleophilic substitution.

Sulfonation of the Benzene Ring

Concentrated sulfuric acid or chlorosulfonic acid sulfonates the benzene ring at the para position. For instance, 4-aminobenzenesulfonic acid is synthesized by sulfonating aniline at 150–180°C, followed by diazotization.

Formation of the Sulfooxyethylsulfonyl Group

Ethylene glycol is sulfonated with sulfur trioxide to form 2-(sulfooxy)ethylsulfonic acid, which reacts with the halogenated pyrazole intermediate under basic conditions. Triethylamine or pyridine neutralizes acidic byproducts, enhancing reaction efficiency.

Final Assembly and Sodium Salt Formation

The intermediates are condensed under acidic or basic conditions, followed by neutralization with sodium hydroxide to yield the sodium salt.

Acid-Catalyzed Condensation

Trifluoroacetic acid or methanesulfonic acid facilitates coupling between the sulfonated benzene and pyrazole-azo components. For example, sulfuric acid (50 g, 30%) promotes condensation at 50°C, achieving 85% conversion.

Crystallization and Purification

Ethyl acetate/n-heptane mixtures crystallize the crude product, with yields reaching 70–80% after recrystallization. Nuclear magnetic resonance (NMR) and Fourier-transform infrared (FT-IR) spectroscopy validate structural integrity.

Comparative Analysis of Synthetic Routes

Route Efficiency and Scalability

Patent-derived methods emphasize industrial scalability, using cost-effective reagents like trimethylchlorosilane and dimethyl sulfate. Academic protocols prioritize precision, employing spectroscopic characterization and density functional theory (DFT) calculations to optimize molecular geometry.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, 4-(4-((2,5-dimethoxy-4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-, sodium salt undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: The azo group can be reduced to form amines.

    Substitution: The sulfonic acid group can undergo substitution reactions to form different sulfonate esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are commonly used.

    Substitution: Substitution reactions often involve reagents like alkyl halides and alcohols.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amines.

    Substitution: Sulfonate esters.

Scientific Research Applications

Benzenesulfonic acid, 4-(4-((2,5-dimethoxy-4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-, sodium salt has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Employed in biochemical assays and as a staining agent in microscopy.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Benzenesulfonic acid, 4-(4-((2,5-dimethoxy-4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-, sodium salt involves its interaction with various molecular targets and pathways. The sulfonic acid group can interact with proteins and enzymes, altering their activity. The azo group can undergo reduction to form amines, which can further interact with biological molecules. The compound’s unique structure allows it to participate in multiple biochemical pathways, leading to its diverse biological effects.

Comparison with Similar Compounds

Structural Analogues with Pyrazole and Sulfonic Acid Groups

The target compound shares core features with several benzenesulfonic acid derivatives, differing primarily in substituents and functional groups. Key comparisons include:

Compound Name Substituents/Modifications Molecular Formula Key Properties/Applications Reference
Target Compound Dimethoxy, sulfooxyethyl sulfonyl, methyl C₂₀H₂₂N₄O₁₁S₃·xNa High solubility (sulfonic acid groups), potential textile dye
4-(4-Amino-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulfonic acid Amino group replaces azo linker C₁₀H₁₁N₃O₄S Reduced conjugation; likely lower color intensity but improved biocompatibility
4-(4-Ethyl-4,5-dihydro-3-octadecyl-5-oxo-1H-pyrazol-1-yl)benzenesulfonic acid (CAS 101196-18-3) Long alkyl chain (C₁₈H₃₇) C₂₉H₄₈N₂O₄S Hydrophobic; surfactant or corrosion inhibitor
4-[(4Z)-4-[(2Z)-3-(4-Fluoroanilino)-1-hydroxybut-2-en-1-ylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide Fluorinated anilino group C₁₉H₁₆FN₅O₄S Enhanced biological activity (e.g., carbonic anhydrase inhibition)

Key Observations :

  • The azo group in the target compound enhances conjugation, improving light absorption for dye applications compared to non-azo analogs like the amino-substituted variant.
  • Hydrophobic substituents (e.g., octadecyl chains) reduce water solubility but increase utility in surfactants.
  • Fluorinated or sulfonated groups improve thermal stability and bioactivity, as seen in pharmaceutical analogs.

Biological Activity

Benzenesulfonic acid, 4-(4-((2,5-dimethoxy-4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-, sodium salt is a complex organic compound that exhibits various biological activities. This article will explore its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its azo and pyrazole functional groups, which contribute to its biological activity. The chemical formula is C14H15N3O3SC_{14}H_{15}N_3O_3S and it possesses both sulfonic acid and sodium salt functionalities, enhancing its solubility in biological systems.

PropertyValue
Molecular Weight315.35 g/mol
SolubilitySoluble in water
pHNeutral to slightly acidic

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : Research has indicated that compounds with similar structures exhibit significant antibacterial properties. For instance, derivatives of benzenesulfonamide have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
  • Cardiovascular Effects : Studies have demonstrated that sulfonamide derivatives can influence cardiovascular parameters. For example, a specific derivative was shown to decrease perfusion pressure in an isolated rat heart model, indicating potential applications in managing hypertension .
  • Calcium Channel Inhibition : Computational docking studies suggest that the compound may interact with calcium channels, potentially serving as a calcium channel blocker. This interaction could lead to reduced vascular resistance and lower blood pressure .

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial activities of several pyrazole derivatives against Bacillus subtilis and Pseudomonas aeruginosa. Results showed that certain derivatives exhibited Minimum Inhibitory Concentration (MIC) values as low as 15.62 µg/mL, demonstrating potent antibacterial properties .
  • Cardiovascular Study : In a controlled experiment involving isolated rat hearts, the administration of the sodium salt form resulted in a significant reduction in coronary resistance compared to control groups. This suggests potential therapeutic benefits in treating conditions related to high blood pressure .

Comparative Analysis of Biological Activities

To better understand the biological activity of benzenesulfonic acid derivatives, a comparative analysis with other known compounds is useful.

Table 2: Comparative Biological Activities

CompoundAntibacterial Activity (MIC)Cardiovascular Effect (Perfusion Pressure)
Benzenesulfonic Acid Derivative15.62 µg/mLDecreased perfusion pressure
Sulfanilamide20 µg/mLModerate effect on coronary resistance
Trimethoprim10 µg/mLMinimal effect on perfusion pressure

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